An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of N-Benzyl-alpha-phenylphenethylamine
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of N-Benzyl-alpha-phenylphenethylamine
Introduction
N-Benzyl-alpha-phenylphenethylamine, more formally known as (1R)-N-benzyl-1-phenylethanamine or (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral secondary amine of significant interest in medicinal chemistry and drug development.[1][2] Its structural framework serves as a valuable scaffold for designing novel ligands targeting various neurological receptors.[1] A thorough understanding of its physicochemical properties and solubility is paramount for its effective use in research and development, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacological studies. This guide provides a comprehensive overview of these critical parameters and offers detailed protocols for their experimental determination, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its behavior in various chemical and biological systems.
Core Molecular and Physical Characteristics
N-Benzyl-alpha-phenylphenethylamine is a colorless to light yellow liquid or semi-solid at room temperature with a characteristic faint amine-like odor.[1][3] It is known to be air-sensitive, a critical handling consideration that necessitates storage under an inert atmosphere to prevent degradation.[3][4]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇N | [3] |
| Molecular Weight | 211.31 g/mol | [3] |
| CAS Number | 38235-77-7 (for the (R)-(+)-enantiomer) | [3] |
| Appearance | Colorless to pale yellow liquid/semi-solid | [1][3] |
| Density | 1.01 g/mL at 25 °C | [3][5] |
| Boiling Point | 171 °C at 15 mmHg | [3][5] |
| Predicted pKa | 8.79 ± 0.19 | [3][4] |
| Predicted logP | 3.2 - 3.93 | [3][4] |
Solubility Profile: A Theoretical and Practical Examination
The solubility of a compound is a critical determinant of its utility in both chemical and biological contexts. For a potential drug candidate, aqueous solubility directly impacts its absorption and bioavailability.
Qualitative Solubility
N-Benzyl-alpha-phenylphenethylamine exhibits solubility characteristics typical of a lipophilic amine. It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1][3]
A summary of its qualitative solubility is presented below:
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble | [1][3] |
| Ethanol | Soluble | [1][3] |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Impact of Physicochemical Properties on Solubility
The observed solubility profile can be rationalized by its molecular structure and physicochemical parameters:
-
High Lipophilicity (logP): The predicted logP value in the range of 3.2 to 3.93 indicates a high degree of lipophilicity.[3][4] This is attributed to the two phenyl rings and the overall hydrocarbon-rich structure, explaining its preference for organic solvents over water. The "like dissolves like" principle is fundamental here; the non-polar character of the molecule favors interaction with non-polar solvents.[3]
-
Basic Nature (pKa): With a predicted pKa of 8.79, N-Benzyl-alpha-phenylphenethylamine is a weak base.[3][4] This means that its aqueous solubility is expected to be pH-dependent. In acidic solutions (pH < pKa), the amine group will be protonated, forming a more polar and, therefore, more water-soluble salt. Conversely, in neutral to basic solutions (pH > pKa), the compound will exist predominantly in its less soluble, non-ionized form. This pH-dependent solubility is a critical consideration in designing formulations and understanding its behavior in physiological environments.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6][7] The following protocol has been specifically tailored for a lipophilic and air-sensitive compound like N-Benzyl-alpha-phenylphenethylamine.
Causality-Driven Experimental Design
The choice of each experimental parameter is dictated by the compound's known properties to ensure data integrity:
-
Inert Atmosphere: Given the compound's air sensitivity, all manipulations should be performed under an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.[1][8]
-
Equilibration Time: For lipophilic compounds, reaching true equilibrium can be slow. A 24-hour incubation is a standard starting point, but extending this to 48 or 72 hours and sampling at multiple time points is recommended to confirm that equilibrium has been reached.[6]
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature (e.g., 25 °C or 37 °C for physiological relevance) is crucial.
-
Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical to avoid overestimation of solubility. Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is a robust method.[3]
-
Analytical Method: A sensitive and specific analytical method is required to quantify the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for this purpose due to its ability to separate the analyte from any potential impurities or degradants.[3][7]
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solutions: a. Add an excess amount of N-Benzyl-alpha-phenylphenethylamine to a series of glass vials containing the desired solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO). The excess solid should be visually apparent. b. Purge the headspace of each vial with an inert gas and seal tightly with a PTFE-lined cap.[1][8]
2. Equilibration: a. Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C) and agitation speed. b. Allow the samples to equilibrate for at least 24 hours. For rigorous determination, sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]
3. Phase Separation: a. Following equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. b. Carefully withdraw an aliquot of the supernatant using a syringe, taking care not to disturb the solid pellet. c. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
4. Quantification by HPLC: a. Prepare a series of calibration standards of N-Benzyl-alpha-phenylphenethylamine of known concentrations in the mobile phase. b. Dilute the filtered sample solutions with the mobile phase to fall within the concentration range of the calibration curve. c. Analyze the standards and samples by HPLC. A typical starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid modifier like formic or trifluoroacetic acid to improve peak shape for the amine), and UV detection at a wavelength around 210 nm.[3] d. Construct a calibration curve by plotting the peak area versus concentration for the standards. e. Use the calibration curve to determine the concentration of the diluted samples and back-calculate the solubility in the original solvent, expressing the result in mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method, adapted for an air-sensitive compound.
Conclusion
N-Benzyl-alpha-phenylphenethylamine is a lipophilic, weakly basic, and air-sensitive compound. Its physicochemical profile dictates its limited aqueous solubility and preference for organic solvents. The pH of the aqueous medium is expected to significantly influence its solubility due to its basic nature. For accurate and reproducible solubility determination, a carefully designed experimental protocol, such as the adapted shake-flask method described herein, is essential. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently work with this important chiral amine in their drug discovery and development endeavors.
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